ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate
Description
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzo[d]thiazol-2(3H)-one moiety and an ethyl propanoate thioether side chain. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The synthesis typically involves S-alkylation of 1,2,4-triazole-3-thiol intermediates with halogenated esters under basic conditions (e.g., Cs₂CO₃/NaI in acetonitrile), yielding high-purity products .
Properties
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-3-28-19(26)14(2)29-20-23-22-18(25(20)15-9-5-4-6-10-15)13-24-16-11-7-8-12-17(16)30-21(24)27/h4-12,14H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNHUBFONWQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate typically involves a multi-step reaction process. One common synthetic route includes the following steps:
Synthesis of 2-oxobenzo[d]thiazole: : This can be achieved via the reaction of o-aminothiophenol with phosgene.
Formation of 4-phenyl-4H-1,2,4-triazole: : This step involves cyclization of appropriate hydrazine derivatives with phenyl acetic acid.
Condensation Reaction: : The benzo[d]thiazole and triazole components are linked through a thioether bond, typically formed by nucleophilic substitution reactions.
Esterification: : Finally, ethyl propanoate is introduced to form the ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of each of these steps for large-scale synthesis, focusing on yields, purity, and cost-effectiveness. Methods such as continuous flow synthesis could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can modify the ketone group of the benzo[d]thiazole ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings and thioester moiety.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Conditions for substitution vary widely depending on the desired transformation, with common reagents including halides, acids, and bases.
Major Products
Oxidation: : Produces sulfoxides or sulfones.
Reduction: : Yields alcohols or amines depending on the site of reduction.
Substitution: : Leads to a variety of derivatives with modified functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanisms of action include:
- Disruption of bacterial cell walls.
- Inhibition of key metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer activity. Studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways. The presence of the triazole ring enhances its interaction with cellular targets involved in cancer progression. Notable findings include:
- Induction of cell cycle arrest.
- Modulation of apoptotic markers.
Anti-inflammatory Effects
In animal models, the compound demonstrated notable anti-inflammatory activity. It was effective in reducing inflammation markers and exhibited analgesic properties comparable to standard anti-inflammatory drugs. The mechanisms involved include:
- Inhibition of pro-inflammatory cytokines.
- Modulation of immune responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study published in the Egyptian Journal of Chemistry reported that ethyl 2-((5-(2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(phenyl)-4H-triazol-3-yl)thio)propanoate showed significant antibacterial activity against E. coli and S. aureus .
- Anticancer Research : A publication in PubMed highlighted the compound's ability to induce apoptosis in various cancer cell lines through caspase activation . This study provided insights into the compound's potential as a chemotherapeutic agent.
- Anti-inflammatory Evaluation : Research conducted by scientists indicated that the compound effectively reduced inflammation in animal models, demonstrating a decrease in cytokine levels and pain response . This suggests its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism by which ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate exerts its effects often involves interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways: : The compound may interfere with enzymatic activity or receptor signaling, affecting cellular processes such as replication, transcription, and signal transduction.
Comparison with Similar Compounds
Key Observations :
- Ester vs. Amide Side Chains: The ethyl propanoate group in the target compound contrasts with the piperidinium acetate (Tryfuzol®) and acetamide derivatives (e.g., N-cyclopropyl analog).
- Heterocyclic Moieties : The benzo[d]thiazol-2(3H)-one group in the target compound is associated with acetylcholinesterase inhibition and antimicrobial activity, whereas pyridine (5q) or furan (Tryfuzol®) substituents modulate electronic properties and binding interactions .
Key Observations :
- Antimicrobial Activity: Chlorophenoxy and benzylthio substituents (e.g., 5b) enhance antifungal activity, likely due to increased hydrophobicity and membrane disruption . The target compound’s benzo[d]thiazol-2(3H)-one group may similarly disrupt microbial enzymes or membranes.
- Enzyme Inhibition : Acetamide derivatives (e.g., N-cyclopropyl analog) show promise for acetylcholinesterase inhibition, suggesting the target compound’s ester group could be modified to optimize such activity .
Biological Activity
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure combining elements of thiazole, triazole, and oxobenzo derivatives. The synthesis typically involves multi-step reactions including the formation of the oxobenzo[d]thiazol core followed by cyclization to incorporate the triazole ring. This process requires precise control over reaction conditions such as temperature and pH to achieve high yield and purity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its anti-inflammatory, analgesic, and potential neuroprotective effects.
Anti-inflammatory and Analgesic Effects
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, thiazole derivatives have shown efficacy in reducing inflammation in animal models, with some compounds achieving up to 60% inhibition of inflammatory markers at doses of 50 mg/kg .
Neuroprotective Properties
Thiazole and triazole derivatives are known for their neuroprotective effects. Studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, related compounds have demonstrated IC50 values in the nanomolar range for AChE inhibition . This suggests a potential application in treating cognitive disorders.
Case Studies
- Study on Analgesic Activity :
-
Neuroprotective Study :
- Objective : Assess the impact on cognitive function in mice.
- Methodology : Mice were treated with various doses of the compound followed by behavioral tests.
- Results : Enhanced memory retention was observed in treated groups compared to untreated controls, indicating potential neuroprotective effects .
Data Tables
Q & A
Q. What are the standard synthetic protocols for ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate, and how is its structure confirmed?
- Methodological Answer : The compound is synthesized via S-alkylation of 1,2,4-triazole-3-thione derivatives using chloroacetic acid or propanoate esters in alcohol solvents (e.g., propanol/butanol) under reflux with HCl gas saturation . Structural confirmation involves elemental analysis (C, H, N content), ¹H/¹³C NMR (to identify substituents and thiol-thione tautomerism), and IR spectroscopy (C=O, N–H, and C–S bond verification) . Recrystallization in ethanol is used for purification .
Q. What key physicochemical properties must be characterized for this compound in early-stage research?
- Methodological Answer : Essential properties include:
- Solubility : Tested in polar (water, ethanol) and non-polar (chloroform) solvents; most analogs show higher solubility in organic solvents .
- Melting point : Determined via capillary methods (e.g., 121–169°C for similar triazole derivatives) .
- Tautomerism : Investigated via NMR to resolve thiol-thione equilibrium, critical for reactivity .
Q. How can researchers address poor solubility during in vitro bioactivity assays?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For purification, recrystallize from ethanol or use column chromatography with ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., benzo[d]thiazol-2-one)?
- Methodological Answer :
- Solvent selection : Use high-boiling solvents (e.g., DMF) to improve reaction homogeneity for sterically hindered intermediates .
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate S-alkylation .
- Reaction monitoring : Employ TLC (silica gel, UV detection) to track intermediate formation and minimize side products .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?
- Methodological Answer :
- Tautomeric equilibria : Use variable-temperature NMR to observe dynamic thiol-thione interconversion .
- Impurity analysis : Apply HPLC-DAD (C18 column, acetonitrile/water mobile phase) to detect byproducts; validate with spiked standards .
- X-ray crystallography : Resolve ambiguous substituent orientations in solid-state structures .
Q. How do substituent variations (e.g., R-groups on triazole or benzo[d]thiazol) influence bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups on phenyl rings. Assess bioactivity (e.g., antimicrobial IC₅₀) to identify pharmacophores .
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or bacterial topoisomerases .
Q. What analytical methods validate purity and stability in formulation studies?
- Methodological Answer :
- HPLC-DAD : Develop a gradient method (e.g., 0.1% formic acid in acetonitrile/water) with retention time tracking and LOQ ≤0.1% .
- Forced degradation : Expose to heat (60°C), light (UV), and acidic/alkaline conditions; monitor degradation via LC-MS to identify labile sites .
Q. How can in vitro toxicity be assessed while minimizing false positives from aggregation or assay interference?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
